1,2,3,4-Tetrahydrobenzo[h]isoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetrahydrobenzo[h]isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-2-4-12-10(3-1)5-6-11-7-8-14-9-13(11)12/h1-6,14H,7-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWUYMPBSBQTEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627167 | |
| Record name | 1,2,3,4-Tetrahydrobenzo[h]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109220-61-3 | |
| Record name | 1,2,3,4-Tetrahydrobenzo[h]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Heterocyclic Chemistry Research
In the realm of heterocyclic chemistry, the synthesis and reactivity of 1,2,3,4-tetrahydrobenzo[h]isoquinoline and its derivatives are subjects of ongoing investigation. The construction of this tetracyclic system, often referred to as an aza-phenanthrene skeleton, can be achieved through various synthetic strategies. These methods often involve the formation of the isoquinoline (B145761) core as a key step, followed by or combined with the annulation of the additional benzene (B151609) ring.
The reactivity of the this compound scaffold is influenced by the interplay of its constituent rings. The saturated nitrogen-containing ring allows for a degree of conformational flexibility, which can be crucial for its interaction with biological targets. Furthermore, the aromatic portion of the molecule provides a platform for various substitution reactions, enabling the synthesis of a diverse library of derivatives with tailored electronic and steric properties. The nitrogen atom itself can also participate in various chemical transformations, further expanding the synthetic utility of this scaffold.
Significance in Medicinal Chemistry and Pharmacology Research
The 1,2,3,4-tetrahydrobenzo[h]isoquinoline framework is recognized as a "privileged scaffold" in medicinal chemistry. This term is used to describe molecular structures that are capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for drug discovery. The rigid, yet three-dimensional, nature of the tetrahydrobenzo[h]isoquinoline core allows for the precise spatial orientation of functional groups, which is a key determinant of pharmacological activity.
Research has demonstrated that derivatives of this scaffold exhibit a wide range of pharmacological properties. For instance, certain synthetic analogues have been investigated for their potent activity as D1 dopamine (B1211576) agonists, suggesting potential applications in the treatment of neurological disorders. nih.gov Moreover, a new series of benzo- and tetrahydrobenzo-[h]quinoline derivatives bearing a flexible (dimethylamino)ethylcarboxamide side chain have been designed and synthesized as DNA-intercalating antitumor agents. researchgate.net In general, the saturated quinolines (tetrahydrobenzo[h]quinolines) exhibited more cytotoxicity compared to their corresponding unsaturated quinolines (benzo[h]quinolines). researchgate.net
The exploration of the structure-activity relationships (SAR) of this compound derivatives is a key focus of medicinal chemistry research. By systematically modifying the substitution pattern on both the aromatic and saturated rings, chemists can fine-tune the pharmacological profile of these compounds, optimizing their potency, selectivity, and pharmacokinetic properties. The following table summarizes some of the reported biological activities of derivatives based on this scaffold.
| Biological Activity | Compound Class | Key Findings |
| Dopamine D1 Agonism | 7,8-dihydroxyoctahydrobenzo[h]isoquinolines | High affinity and potency at D1-like receptors with significant selectivity over D2-like receptors. nih.gov |
| Antitumor Activity | Tetrahydrobenzo[h]quinoline derivatives | Exhibit cytotoxicity against various human cancer cell lines, with saturated derivatives showing higher potency. researchgate.net |
Chemical Transformations and Derivatization Strategies of the 1,2,3,4 Tetrahydrobenzo H Isoquinoline Nucleus
Functional Group Interconversions and Modifications
The presence of a secondary amine and an electron-rich aromatic system in the 1,2,3,4-tetrahydrobenzo[h]isoquinoline nucleus allows for targeted modifications through various substitution reactions.
N-Substitution Reactions
The secondary amine nitrogen (at position 2) of the tetrahydroisoquinoline ring is a key site for functionalization due to its nucleophilicity. Standard N-substitution reactions, such as alkylation and acylation, can be readily performed on this scaffold to introduce a wide variety of substituents. nih.govnih.gov
N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. It is typically achieved by treating the parent heterocycle with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine (B128534). The base neutralizes the hydrogen halide formed during the reaction, driving it to completion.
N-Acylation: The nitrogen atom can also be acylated using acylating agents like acyl chlorides or acid anhydrides. nih.gov This reaction typically proceeds smoothly, often in the presence of a base like pyridine (B92270) or triethylamine, to yield the corresponding N-amide. N-acylation is significant as it transforms the basic amine into a neutral amide, which alters the electronic properties of the molecule and can serve as a protecting group in subsequent reactions. researchgate.net
| Reaction Type | Reagent | Product | Purpose |
| N-Alkylation | Alkyl Halide (R-X) + Base | N-Alkyl-1,2,3,4-tetrahydrobenzo[h]isoquinoline | Introduce alkyl functional groups |
| N-Acylation | Acyl Chloride (RCOCl) or Anhydride (B1165640) | N-Acyl-1,2,3,4-tetrahydrobenzo[h]isoquinoline | Introduce acyl groups, nitrogen protection |
Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Halogenation, Acylation)
The aromatic rings of the this compound nucleus are susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is dictated by the powerful directing effect of the amino-alkyl substituent attached to the aromatic system. researchgate.net
The secondary amine is a strongly activating, ortho, para-directing group. However, under the strongly acidic conditions often required for EAS (e.g., nitration or Friedel-Crafts reactions), the nitrogen atom is protonated. researchgate.net The resulting ammonium (B1175870) ion is a strongly deactivating, meta-directing group. To achieve substitution directed by the activating amine, N-protection (e.g., as an acetyl amide) is often employed. The N-acetyl group remains an activating, ortho, para-director.
The substrate has multiple potential sites for substitution on its naphthalene-like core. Based on the principles of EAS on substituted naphthalenes and tetrahydroquinolines, the positions ortho and para to the point of ring fusion (C-7 and C-5, respectively) are expected to be the most electronically activated sites for substitution. researchgate.net
Nitration: This is typically performed using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The reaction introduces a nitro group onto the aromatic ring, which can serve as a precursor for other functional groups, such as amines.
Halogenation: The introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring is achieved using the elemental halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃.
Acylation: Friedel-Crafts acylation involves the reaction of the heterocycle with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). wikipedia.orgorganic-chemistry.org This reaction installs an acyl group, forming a ketone. Unlike Friedel-Crafts alkylation, the resulting ketone is less reactive than the starting material, which prevents polysubstitution. organic-chemistry.org
| Reaction | Reagents | Electrophile | Expected Product |
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | Nitro-1,2,3,4-tetrahydrobenzo[h]isoquinoline |
| Bromination | Br₂ / FeBr₃ | "Br⁺" | Bromo-1,2,3,4-tetrahydrobenzo[h]isoquinoline |
| Acylation | RCOCl / AlCl₃ | RCO⁺ | Acyl-1,2,3,4-tetrahydrobenzo[h]isoquinoline |
Annulation and Ring-Forming Reactions on the Scaffold
Annulation reactions involve the construction of a new ring fused to the existing molecular framework. These transformations are powerful tools for building complex, polycyclic architectures from the this compound nucleus.
Reactions with Anhydrides and Activated Alkenes
The nucleophilic nitrogen atom can initiate sequences that lead to the formation of new heterocyclic rings.
Reactions with Anhydrides: Cyclic anhydrides, such as succinic anhydride or homophthalic anhydride, can react with the secondary amine of the scaffold. nih.gov The initial step is a nucleophilic acyl substitution where the amine opens the anhydride ring to form an N-acyl carboxylic acid intermediate. This intermediate can then be induced to cyclize via an intramolecular Friedel-Crafts acylation under acidic conditions, attacking the electron-rich aromatic ring to form a new fused lactam-containing ring.
Reactions with Activated Alkenes: Activated alkenes, also known as Michael acceptors (e.g., methyl acrylate, acrylonitrile), undergo conjugate addition with the secondary amine. This Michael addition reaction results in the formation of a new carbon-nitrogen bond at the β-position of the alkene, yielding an N-substituted amino acid ester or nitrile derivative. These adducts are versatile intermediates for further cyclization reactions.
Condensations with Carbonyl Compounds and Nitrogen Nucleophiles
Condensation reactions involving the secondary amine and carbonyl compounds are fundamental for elaborating the heterocyclic structure. The reaction of the this compound nitrogen with an aldehyde or ketone generates a highly reactive iminium ion intermediate. While this species is often not isolated, it can be trapped by an external nucleophile or undergo an intramolecular cyclization if a suitable nucleophilic moiety is present on the scaffold. This strategy is analogous to the key step in well-known reactions like the Pictet-Spengler synthesis, but applied here as a post-modification of the core structure. iust.ac.ir
Reactions with Quinones via Michael Addition
The secondary amine of the this compound scaffold can act as a soft nucleophile in a Michael-type 1,4-conjugate addition to quinones, such as 1,4-benzoquinone. nih.gov The initial nucleophilic attack on the electron-deficient olefinic bond of the quinone forms an enolate, which tautomerizes to a hydroquinone (B1673460) adduct. nih.gov In the presence of excess quinone, the hydroquinone is often oxidized in situ to the corresponding substituted quinone, regenerating a molecule of hydroquinone in the process. This reaction provides a direct method for covalently linking the heterocyclic scaffold to a quinone moiety, a substructure found in many biologically active molecules. nih.gov
Formation of Polycyclic Systems (e.g., Pyrimidoisoquinolines, Naphthyridines)
The fusion of additional heterocyclic rings onto the this compound framework gives rise to novel polycyclic systems with potentially unique pharmacological profiles. Methodologies developed for the broader class of tetrahydroisoquinolines are applicable to the benzo[h] scaffold for creating fused systems like pyrimidoisoquinolines and naphthyridines.
One established strategy for constructing pyrimido[6,1-a]isoquinoline derivatives involves the cyclization of 1-substituted tetrahydroisoquinoline intermediates. For instance, N-phenethyl enaminones derived from tetrahydroisoquinolines can serve as excellent precursors. mdpi.com These intermediates can undergo ring closure reactions to form the pyrimidoisoquinoline skeleton. mdpi.com A common approach involves reacting a 1,1-disubstituted tetrahydroisoquinoline, prepared via a Pictet-Spengler type reaction, with reagents that provide the necessary atoms for the new pyrimidine (B1678525) ring. mdpi.com
For example, the reaction of a 1-methyl-1-carboxymethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative with an isocyanate or isothiocyanate can lead to the formation of 1,6,7,11b-tetrahydropyrimido[6,1-a]isoquinoline-2,4-diones or their thioxo-analogs. mdpi.comnih.gov This transformation effectively annulates a pyrimidine ring onto the tetrahydroisoquinoline nitrogen and the C1 position.
Table 1: Synthesis of Pyrimido[6,1-a]isoquinoline Derivatives
| Starting Material Class | Reagent | Product Class | Reference |
| N-Phenethyl enaminone derived Tetrahydroisoquinolines | Isocyanates | 1,6,7,11b-Tetrahydropyrimido[6,1-a]isoquinoline-2,4-diones | mdpi.com |
| N-Phenethyl enaminone derived Tetrahydroisoquinolines | Isothiocyanates | 4-Thioxo-1,3,4,6,7,11b-hexahydropyrimido[6,1-a]isoquinolin-2-ones | mdpi.com |
| 3,4-dihydroisoquinolines | N-aryl-2-chloroacetamides | Dihydrothieno[2,3-c]isoquinolines | acs.org |
The synthesis of naphthyridines, which are pyridopyridine isomers, and their benzo-fused analogues can be achieved through various cyclization strategies. While direct synthesis from this compound is not extensively documented, methods like the electrophilic ring closure of iminoalkynes provide a versatile route to isoquinolines and naphthyridines under mild conditions. organic-chemistry.org Another approach involves the condensation of aminopyridine or aminoquinoline derivatives with carbonyl compounds, known as the Friedländer or Skraup synthesis, to construct the benzo[b] nih.govnih.govnaphthyridine core. nih.gov The Pfitzinger reaction has also been employed to obtain tetrahydrobenzo[b] nih.govorganic-chemistry.orgnaphthyridines, which can be further derivatized. nih.gov These established methods for creating naphthyridine systems could be adapted for the annulation of a pyridine ring onto the this compound scaffold.
Stereoselective Synthesis of Chiral this compound Derivatives
The introduction of stereocenters into the this compound nucleus is of paramount importance, as the stereochemistry of a molecule often dictates its interaction with biological targets. The C1 position is a common site for introducing chirality. Asymmetric synthesis of these derivatives can be achieved through several key strategies, including the use of chiral auxiliaries and catalytic asymmetric reactions. acs.org
A widely used and effective method involves the application of chiral sulfinamides, such as Ellman's auxiliary (tert-butylsulfinamide). This approach has been successfully employed for the stereoselective synthesis of 1-benzyl tetrahydroisoquinoline alkaloids. researchgate.net The strategy typically involves the condensation of the chiral auxiliary with a suitable precursor to form a chiral N-sulfinylimine. The subsequent diastereoselective addition of a nucleophile, such as a Grignard reagent, to the imine double bond establishes the desired stereocenter at C1. The chiral auxiliary can then be readily cleaved to yield the enantiomerically enriched 1-substituted tetrahydroisoquinoline. researchgate.net
Table 2: Asymmetric Synthesis of 1-Substituted THIQ Alkaloids using Ellman's Auxiliary
| Precursor | Chiral Auxiliary | Key Reaction Step | Product Class | Reference |
| β-Arylethylamine derivative | tert-Butylsulfinamide | Diastereoselective Grignard addition to chiral N-sulfinylimine | (S)-1-Benzyl-THIQ alkaloids | researchgate.net |
| 3,4-Dimethoxy-N-sulfinylphenethylimine | Benzylmagnesium chloride | Grignard Addition | (S)-1-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | researchgate.net |
Another powerful technique is catalytic asymmetric hydrogenation or transfer hydrogenation. The Bischler-Napieralski reaction is often used to synthesize a 3,4-dihydroisoquinoline (B110456) intermediate. nih.gov This cyclic imine can then be enantioselectively reduced to the corresponding tetrahydroisoquinoline using a chiral catalyst. The Noyori Asymmetric Transfer Hydrogenation (ATH) is a notable example of this approach, employing chiral ruthenium catalysts to achieve high enantioselectivity in the reduction of the C=N bond. nih.gov This biomimetic synthesis strategy has been utilized in the total synthesis of various isoquinoline (B145761) alkaloids. nih.gov These catalytic methods offer an efficient route to chiral this compound derivatives, providing access to specific enantiomers with high optical purity.
Structure Activity Relationship Sar Studies of 1,2,3,4 Tetrahydrobenzo H Isoquinoline Analogs
Elucidation of Pharmacophoric Requirements for Biological Interactions
Pharmacophore modeling aims to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For the broader class of 1,2,3,4-tetrahydroisoquinolines, several key pharmacophoric features have been identified that are likely relevant to the 1,2,3,4-tetrahydrobenzo[h]isoquinoline core.
Research on related compounds, such as 1-phenyl-1,2,3,4-tetrahydroisoquinolines, has been instrumental in defining a working model for their interaction with biological targets like the D1 dopamine (B1211576) receptor. nih.govpsu.edu These studies suggest that the key pharmacophoric elements often include:
A basic nitrogen atom: The nitrogen within the tetrahydroisoquinoline ring system is typically protonated at physiological pH, allowing it to form crucial ionic interactions with acidic residues in the binding site of a receptor. nih.govpsu.edu
An aromatic ring system: The fused benzene (B151609) ring of the tetrahydroisoquinoline core, and in the case of this compound, the additional fused aromatic ring, contribute to binding through hydrophobic and van der Waals interactions. nih.govpsu.edu
Specific substituent patterns: The presence, nature, and position of substituents on the aromatic rings can significantly modulate activity by influencing electronic properties and providing additional points of interaction. nih.govpsu.edu
Impact of Substituent Position and Electronic Nature on Activity
The position and electronic properties (electron-donating or electron-withdrawing) of substituents on the aromatic rings of tetrahydroisoquinoline analogs play a pivotal role in determining their biological activity. Studies on related scaffolds have demonstrated that even minor modifications can lead to significant changes in potency and selectivity.
For example, in a series of 1-phenyl-1,2,3,4-tetrahydroisoquinolines, the introduction of a halogen (a weakly deactivating group) at the 6-position was found to be favorable for D1 receptor binding affinity. nih.govpsu.edu Conversely, the presence of a dihydroxy substitution at the 6- and 7-positions resulted in a significant decrease in affinity. nih.govpsu.edu This suggests a specific electronic and steric requirement in that region of the molecule for optimal interaction with the receptor.
The electronic nature of substituents can influence the pKa of the basic nitrogen, affecting its ionization state and ability to form ionic bonds. Furthermore, substituents can directly interact with the receptor through hydrogen bonding, halogen bonding, or other non-covalent interactions, thereby enhancing binding affinity. The SAR studies on the broader class of tetrahydroisoquinolines consistently show that both electron-donating and electron-withdrawing groups can be beneficial for biological activity, with the optimal choice being highly dependent on the specific biological target. researchgate.netnuph.edu.ua
The following table summarizes the observed impact of different substituents on the D1 receptor binding affinity of 1-phenyl-1,2,3,4-tetrahydroisoquinoline (B142631) analogs, which may provide guiding principles for the modification of the this compound scaffold. nih.govpsu.edu
| Substituent Position | Substituent | Electronic Nature | Impact on D1 Receptor Affinity |
| 6 | -Br | Weakly Deactivating | Similar to -Cl |
| 6 | -Cl | Weakly Deactivating | Favorable |
| 6, 7 | -OH (dihydroxy) | Activating | Significantly Lower |
| 6 | -OH (monohydroxy) | Activating | No Significant Affinity |
| 7 | -OH (monohydroxy) | Activating | No Significant Affinity |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Approaches
These computational approaches utilize molecular descriptors that quantify various aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties. By correlating these descriptors with biological activity, QSAR models can predict the activity of novel compounds and guide the design of more potent analogs.
For instance, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) have been used to refine pharmacophore models for D1 dopamine antagonists based on 1-phenyl-1,2,3,4-tetrahydroisoquinoline scaffolds. nih.govpsu.edu These models provide a visual representation of the regions around the molecule where steric bulk or electrostatic charge would be favorable or unfavorable for activity, offering valuable insights for lead optimization.
The application of such computational tools to the this compound core would likely involve the calculation of a wide range of molecular descriptors and the development of statistical models to correlate these with a specific biological endpoint. This would enable a more rational and efficient exploration of the chemical space around this scaffold.
Conformational Analysis and its Influence on Ligand-Receptor Binding
The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. Conformational analysis of flexible molecules like this compound is essential for understanding how they orient themselves within a receptor's binding pocket.
The tetrahydroisoquinoline ring system is not planar and can adopt different conformations. The preferred conformation can be influenced by the presence and nature of substituents. For a productive ligand-receptor interaction to occur, the molecule must adopt a low-energy conformation that is complementary to the shape and electronic environment of the binding site.
In studies of related compounds, conformational constraint has been shown to have a significant impact on biological activity. For example, a conformationally constrained dibenzo[a,h]quinolizine analog showed much lower affinity for the D1 receptor compared to its more flexible 1-phenyl-1,2,3,4-tetrahydroisoquinoline counterpart. nih.govpsu.edu This suggests that a certain degree of conformational flexibility is necessary for the molecule to adopt the optimal binding pose.
Computational methods, such as molecular mechanics and quantum mechanics calculations, can be employed to predict the stable conformations of this compound analogs and to simulate their docking into the active site of a target protein. These studies can provide valuable insights into the key intermolecular interactions that stabilize the ligand-receptor complex and can help to explain the observed SAR.
Stereochemical Influences on Biological Activity and Selectivity
Chirality is a common feature in biologically active molecules, and the different stereoisomers of a chiral compound can exhibit significantly different pharmacological activities and selectivities. nih.gov The this compound scaffold can possess stereocenters, leading to the existence of enantiomers and diastereomers, depending on the substitution pattern.
The differential activity of stereoisomers arises from the three-dimensional nature of biological receptors, which are themselves chiral. One enantiomer may fit into the binding site of a receptor much more effectively than the other, leading to a higher binding affinity and, consequently, greater biological effect.
While specific studies on the stereochemical influences on the biological activity of this compound analogs are scarce, the importance of stereochemistry is a well-established principle in medicinal chemistry. For many classes of compounds, including the broader family of tetrahydroisoquinolines, one stereoisomer is often found to be significantly more potent than the others. nih.gov
For example, in the development of antibacterial agents based on the tetrahydroisoquinoline scaffold, chiral quaternary N-spiro ammonium (B1175870) bromides were synthesized, and their biological activity was found to be dependent on their stereochemistry. nih.gov This underscores the importance of considering stereochemistry in the design and synthesis of new therapeutic agents based on the this compound core. A thorough investigation of the biological properties of individual stereoisomers would be crucial for the development of potent and selective drug candidates.
Investigation of Biological Targets and Proposed Molecular Mechanisms of 1,2,3,4 Tetrahydrobenzo H Isoquinoline Derivatives
Interaction with Neurotransmitter Systems and Receptors
Derivatives of the 1,2,3,4-tetrahydrobenzo[h]isoquinoline class have demonstrated notable affinity and activity at several neurotransmitter receptors, indicating their potential as modulators of adrenergic, dopaminergic, and serotonergic pathways.
Certain derivatives of the broader tetrahydroisoquinoline family have been specifically evaluated for their binding affinity at α-adrenergic receptors, with a particular focus on the α2 subtype. The development of potent inhibitors for enzymes like Phenylethanolamine N-Methyltransferase (PNMT) often requires screening for selectivity against adrenoceptors to avoid off-target effects. A desirable pharmacological tool would be a potent PNMT inhibitor that exhibits minimal affinity for the α2-adrenoceptor. nih.gov
In the synthesis and evaluation of related compounds, such as octahydrobenzo[h]isoquinolines, screening has revealed a high affinity for α2 adrenergic receptors for some derivatives. nih.gov This cross-reactivity is a significant consideration in the design of selective ligands. Research efforts have been directed toward designing tetrahydroisoquinoline analogues that possess low affinity for the α2-adrenoceptor to improve their selectivity profile as potential therapeutic agents.
The conformationally restricted octahydrobenzo[h]isoquinoline scaffold has proven to be particularly effective for designing potent dopamine (B1211576) receptor ligands. nih.gov Research has led to the synthesis of a 7,8-dihydroxy-5-phenyl-substituted ligand that acts as an extremely potent, high-affinity, and full agonist for the D1 dopamine receptor. nih.gov
This specific derivative demonstrates significant selectivity for D1-like receptors over D2-like receptors, with a reported 73-fold preference. nih.gov Furthermore, its potency was found to be 6 to 7 times greater than any previously discovered full D1 dopamine agonist. nih.gov This high potency is attributed to the rigid ring system, which constrains the embedded dopamine moiety into the specific conformation required for effective D1 receptor activation. nih.gov Supporting this, other related complex isoquinoline (B145761) structures, such as dinapsoline, have also been characterized as potent, full D1 agonists. nih.gov
| Compound | Target Receptor | Activity | Selectivity | Potency Note |
|---|---|---|---|---|
| 7,8-dihydroxy-5-phenyl-octahydrobenzo[h]isoquinoline | D1 Dopamine Receptor | Full Agonist | 73-fold selective for D1-like over D2-like receptors | 6-7 times more potent than previous full D1 agonists |
Based on the available scientific literature, there is no specific information detailing the direct interaction of this compound derivatives with the serotonin (B10506) 5-HT4 receptor subtype. While related but structurally simpler N-substituted 1,2,3,4-tetrahydroisoquinolines have been identified as ligands for the 5-HT1A receptor, this activity does not directly imply interaction with the 5-HT4 receptor. nih.gov
Imidazoline (B1206853) receptors are a class of proteins implicated in various physiological and psychiatric conditions. wikipedia.orgnih.gov The I2 subtype, in particular, is an allosteric binding site of monoamine oxidase and is explored for its role in pain modulation and neuroprotection. medchemexpress.com However, a direct link or specific ligand-binding studies between this compound derivatives and the I2 imidazoline receptor has not been established in the reviewed scientific literature.
Enzymatic Inhibition and Modulation
Beyond receptor interactions, the this compound core structure has been shown to be an effective inhibitor of a key enzyme involved in catecholamine biosynthesis.
The compound this compound (THBQ) is a potent inhibitor of Phenylethanolamine N-Methyltransferase (PNMT), the enzyme that catalyzes the final step in epinephrine (B1671497) biosynthesis. nih.govnih.gov The inhibitory potency of THBQ against human PNMT (hPNMT) is significantly greater than that of the simpler parent compound, 1,2,3,4-tetrahydroisoquinoline (B50084). nih.govnih.gov
The enhanced activity of THBQ is attributed to the additional aromatic ring, which engages in favorable hydrophobic interactions with specific amino acid residues within the PNMT active site, namely Val53, Met258, Val272, and Val269. nih.govnih.gov Structure-activity relationship studies have further refined the understanding of this interaction. While initial docking studies suggested that adding hydrogen-bonding substituents at the 7-position could increase potency, experimental results showed these compounds to be less potent than THBQ. nih.govnih.govresearchgate.net Conversely, the introduction of a lipophilic bromo-substituent at the 7-position, which cannot form hydrogen bonds, resulted in a twofold increase in inhibitory potency compared to the parent THBQ, highlighting the importance of hydrophobic interactions in the binding pocket. nih.gov
| Compound | Inhibition Constant (Ki) for hPNMT |
|---|---|
| 1,2,3,4-Tetrahydroisoquinoline | 5.8 µM |
| This compound (THBQ) | 0.49 µM |
| 7-Bromo-1,2,3,4-Tetrahydrobenzo[h]isoquinoline | 0.22 µM |
Interactions with Other Biological Pathways
Antiprotozoal Activities
Derivatives of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold have demonstrated a spectrum of biological activities, including promising antiprotozoal effects. nuph.edu.uaresearchgate.net Research into simplified analogs of naphthylisoquinoline alkaloids has highlighted the potential of the THIQ core in developing agents against various protozoan parasites. nuph.edu.ua Specifically, certain derivatives have shown antitrypanosomal activity, indicating their potential as lead compounds for diseases such as trypanosomiasis. nuph.edu.uaresearchgate.net
More targeted studies on related structures, such as tetrahydrobenzo[h]quinolines, have revealed dual-action capabilities. These compounds have been evaluated for both antileishmanial and antimalarial properties, showing significant efficacy. nih.gov The proposed mechanism for their antileishmanial action is based on an antifolate strategy, targeting the Leishmania major pteridine (B1203161) reductase 1 (Lm-PTR1). nih.gov This was supported by evidence that the antileishmanial effects could be reversed by folic and folinic acids, similar to the known Lm-PTR1 inhibitor trimethoprim. nih.gov The in vitro activity of these derivatives against both promastigote and amastigote forms of the parasite was found to be superior to the reference drug miltefosine, with activity in the low or sub-micromolar range. nih.gov
| Compound Class | Target Organism | Proposed Mechanism / Activity |
| Tetrahydroisoquinoline Derivatives | Trypanosoma spp. | Antitrypanosomal activity. nuph.edu.uaresearchgate.net |
| Tetrahydrobenzo[h]quinoline Derivatives | Leishmania major | Antifolate mechanism via inhibition of pteridine reductase 1 (Lm-PTR1). nih.gov |
| Tetrahydrobenzo[h]quinoline Derivatives | Plasmodium spp. | Antimalarial activity. nih.gov |
Anti-Inflammatory Mechanisms
The anti-inflammatory potential of 1,2,3,4-tetrahydroisoquinoline and its related analogs is a significant area of investigation. The primary mechanism appears to involve the modulation of key inflammatory signaling pathways, particularly the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) cascades. nih.govmdpi.com
One study on isoquinoline-1-carboxamide (B73039) derivatives demonstrated that the compound N-(2-hydroxyphenyl)isoquinoline-1-carboxamide (HSR1101) exerted potent anti-inflammatory effects in lipopolysaccharide (LPS)-activated BV2 microglial cells. nih.gov Its mechanism of action included the inhibition of pro-inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO). nih.gov The compound also suppressed the LPS-stimulated expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, it reversed the suppression of the anti-inflammatory cytokine IL-10 caused by LPS. nih.gov This suggests a dual action of suppressing pro-inflammatory signals and promoting anti-inflammatory responses.
Similarly, other research has shown that tetrahydroquinoline derivatives can attenuate inflammation by suppressing the Akt/NF-κB and MAPK signaling pathways. nih.gov For instance, the compound 1-(4′-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride was found to have a pronounced anti-inflammatory effect, reported to be 3.3 times greater than that of diclofenac (B195802) sodium at a specific dose. biomedpharmajournal.org The NF-κB signaling pathway is a common target, as its excessive activation can stimulate proliferation and suppress apoptosis, linking inflammation with cancer. nih.gov
| Derivative | Cell Line / Model | Key Findings & Proposed Mechanism |
| N-(2-hydroxyphenyl)isoquinoline-1-carboxamide (HSR1101) | LPS-stimulated BV2 microglial cells | Inhibited production of IL-6, TNF-α, and NO; Suppressed iNOS and COX-2 expression; Induced anti-inflammatory IL-10. nih.gov |
| 1,2,3,4-Tetrahydroquinoline derivatives | LPS-stimulated BV2 microglial cells | Suppression of NF-κB and JNK pathways. nih.gov |
| 1-(4′-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | Animal models | Displayed potent anti-inflammatory activity, superior to diclofenac sodium. biomedpharmajournal.org |
| 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | Rat model of Parkinson's Disease | Alleviated oxidative stress and NF-κB-mediated inflammation. mdpi.com |
Antimicrobial Spectrum (Antibacterial, Antifungal, Antiviral, Anti-Leishmanial, Anti-Malarial)
Derivatives of 1,2,3,4-tetrahydroisoquinoline have been investigated for a broad spectrum of antimicrobial activities. nuph.edu.uaresearchgate.net
Antibacterial and Antifungal Activities N-sulfonyl-1,2,3,4-tetrahydroisoquinoline (NSTHIQ) derivatives have shown notable antifungal properties. researchgate.netconicet.gov.ar Two specific derivatives demonstrated significant efficacy against a variety of fungal species, including Aspergillus spp, Penicillium spp, and Botrytis cinerea. researchgate.net In the realm of antibacterial agents, novel chiral quaternary N-spiro ammonium (B1175870) bromides incorporating a 3′,4′-dihydro-1′H-spiro-[isoindoline-2,2′-isoquinoline] structure were found to be more potent against Gram-negative bacterial strains, such as Campylobacter jejuni, than the control drug norfloxacin (B1679917). nih.gov Another compound from this series was more effective than ciprofloxacin (B1669076) against the Gram-positive bacteria Streptococcus mutans and Bacillus subtilis. nih.gov
Antiviral Activity The tetrahydroisoquinoline scaffold is present in compounds explored for antiviral applications. nuph.edu.uaresearchgate.net While specific studies on this compound are limited in this context, general reviews of THIQ derivatives note their potential, including anti-HIV activity. nuph.edu.uaresearchgate.net
Anti-Leishmanial and Anti-Malarial Activities As detailed in the antiprotozoal section, derivatives of the related tetrahydrobenzo[h]quinoline structure have been specifically designed and synthesized as dual-action agents against Leishmania and Plasmodium species. nih.gov These compounds exhibit promising activity, with an antifolate mechanism identified against Leishmania major. nih.gov Their in vitro efficacy against both promastigote and amastigote forms of Leishmania was superior to the reference drug miltefosine. nih.gov
| Activity | Compound Class | Target Organisms | Key Findings |
| Antifungal | N-sulfonyl-1,2,3,4-tetrahydroisoquinolines | Aspergillus spp, Penicillium spp, Botrytis cinerea | Exhibited significant antifungal properties. researchgate.net |
| Antibacterial | Chiral quaternary N-spiro ammonium bromides | Gram-negative (C. jejuni) and Gram-positive (S. mutans, B. subtilis) bacteria | Showed higher potency than norfloxacin and ciprofloxacin against specific strains. nih.gov |
| Antiviral | Tetrahydroisoquinoline Derivatives | HIV | General reviews indicate potential anti-HIV activity. nuph.edu.uaresearchgate.net |
| Anti-Leishmanial | Tetrahydrobenzo[h]quinoline Derivatives | Leishmania major | Superior activity to miltefosine; acts via an antifolate mechanism. nih.gov |
| Anti-Malarial | Tetrahydrobenzo[h]quinoline Derivatives | Plasmodium spp. | Demonstrated antimalarial activity. nih.gov |
Potential Interactions with Tumor Suppressor Pathways (e.g., p53)
While direct studies detailing the interaction of this compound derivatives with the p53 tumor suppressor pathway are not extensively documented, their established activity against other cancer-related pathways, such as NF-κB, suggests a potential for indirect influence. nih.gov The p53 pathway is a central regulator of cellular processes like DNA repair, cell cycle progression, and apoptosis, and its functional inactivation is a hallmark of most human cancers. nih.gov
Several studies have focused on designing 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents that target the NF-κB signaling cascade. nih.gov In many cancers, NF-κB is excessively activated, leading to increased cell proliferation and resistance to apoptosis. nih.gov Certain tetrahydroisoquinoline derivatives have been shown to block the nuclear translocation of NF-κB, thereby inhibiting its activity and inducing cytotoxicity in tumor cells. nih.gov
The NF-κB and p53 pathways are known to engage in complex crosstalk, often acting antagonistically. In many cellular contexts, activation of NF-κB can repress the activity of p53, thereby promoting cell survival. Conversely, p53 can inhibit NF-κB activity. Given that 1,2,3,4-tetrahydroisoquinoline derivatives can inhibit the NF-κB pathway, it is plausible that they could indirectly promote or restore p53's tumor-suppressive functions by alleviating NF-κB-mediated repression. However, this remains a theoretical interaction that requires direct experimental validation. The development of non-genotoxic therapies that can activate wild-type p53 in tumors is a significant goal in oncology. researchgate.net The exploration of how these derivatives might modulate the intricate network connecting NF-κB and p53 could open new avenues for cancer therapy.
Advanced Analytical and Spectroscopic Characterization of this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed, publicly available experimental data for the advanced analytical and spectroscopic characterization of the specific compound This compound is not sufficient to generate the in-depth article as requested in the provided outline.
The user's instructions require a thorough and scientifically accurate article focusing solely on "this compound," structured with specific subsections on Proton (¹H) NMR, Carbon (¹³C) NMR, Electron Ionization (EI) Mass Spectrometry, Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Resolution Mass Spectrometry (HRMS), including detailed data tables and research findings.
While extensive data is available for the related parent compound, 1,2,3,4-tetrahydroisoquinoline, and other derivatives, this information cannot be substituted for the specific benzo[h] analogue without compromising scientific accuracy. The strict adherence to the subject compound, as mandated by the instructions, cannot be fulfilled with the currently accessible data.
Therefore, it is not possible to provide a scientifically accurate and thorough article that meets the requirements of the prompt at this time. Further research or the publication of experimental data for this compound would be necessary to populate the detailed analytical sections requested.
Advanced Analytical and Spectroscopic Characterization Methodologies in Research
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that corresponds to the vibrational modes of the molecule's bonds. For 1,2,3,4-Tetrahydrobenzo[h]isoquinoline, IR spectroscopy is instrumental in confirming the presence of key structural features such as the secondary amine, aromatic rings, and aliphatic chains.
The characteristic IR absorption bands for this compound are summarized in the table below. The N-H stretching vibration of the secondary amine typically appears as a single, weak to medium band in the 3350-3310 cm⁻¹ region. orgchemboulder.comlibretexts.org The aromatic C-H stretching vibrations are observed at wavenumbers slightly above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the tetrahydroisoquinoline ring system appear just below 3000 cm⁻¹. vscht.czpressbooks.pub Bending vibrations for these groups, along with C-N and C=C stretching, provide further structural confirmation in the fingerprint region of the spectrum. orgchemboulder.comresearchgate.net
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine | N-H Stretch | 3350 - 3310 | Weak to Medium |
| Aromatic | C-H Stretch | 3100 - 3000 | Variable |
| Aliphatic | C-H Stretch | 3000 - 2850 | Medium to Strong |
| Aromatic | C=C Stretch | 1600 - 1450 | Medium to Weak |
| Aliphatic | CH₂ Bend | ~1465 | Medium |
| Aromatic | C-N Stretch | 1335 - 1250 | Strong |
| Aliphatic | C-N Stretch | 1250 - 1020 | Medium to Weak |
| Secondary Amine | N-H Bend | 1650 - 1550 | Variable, sometimes weak |
| Aromatic | C-H Out-of-plane Bend | 900 - 675 | Strong |
Modern infrared spectroscopy is predominantly performed using Fourier-Transform Infrared (FTIR) spectrometers. This technique offers significant advantages over older dispersive instruments, including higher signal-to-noise ratios, better resolution, and faster data acquisition. In the context of analyzing this compound, FTIR allows for the rapid and accurate determination of its vibrational spectrum, facilitating the identification of the functional groups detailed in the table above. The high precision of FTIR is particularly valuable for detecting subtle shifts in absorption bands that may arise from different crystalline forms or intermolecular interactions.
Attenuated Total Reflectance (ATR) is a sampling technique often coupled with FTIR spectroscopy that simplifies the analysis of solid and liquid samples. mt.comspecac.com For this compound, which may be a solid or an oil at room temperature, ATR-IR allows for direct measurement with minimal to no sample preparation. The sample is placed in direct contact with a high-refractive-index crystal (often diamond or germanium), and an evanescent wave penetrates a few micrometers into the sample. mt.com This interaction provides an infrared spectrum of the sample's surface. ATR-FTIR is particularly useful for obtaining high-quality spectra of heterocyclic amines and can be employed to monitor reactions in situ. nih.gov
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsional angles, thereby establishing the absolute stereochemistry and conformational preferences of a molecule.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a pure compound. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's proposed molecular formula. This comparison serves as a critical check for purity and confirmation of the empirical formula.
For this compound, with a molecular formula of C₁₃H₁₃N, the theoretical elemental composition can be calculated. A related compound, 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol (C₁₃H₁₃NO), provides a practical example of the data obtained from such an analysis. nih.gov
Table 2: Theoretical Elemental Composition of Benzo[h]isoquinoline Derivatives
| Compound | Molecular Formula | % Carbon | % Hydrogen | % Nitrogen | % Oxygen |
|---|---|---|---|---|---|
| This compound | C₁₃H₁₃N | 85.21 | 7.15 | 7.64 | 0.00 |
| 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol nih.gov | C₁₃H₁₃NO | 78.37 | 6.58 | 7.03 | 8.03 |
In a research setting, a synthesized sample of this compound would be considered pure if the experimentally determined percentages of C, H, and N are within ±0.4% of the calculated theoretical values.
Chromatographic Techniques for Purification and Isolation
Chromatographic techniques are indispensable for the purification and isolation of target compounds from reaction mixtures or natural extracts. The separation is based on the differential partitioning of components between a stationary phase and a mobile phase.
Flash column chromatography is a rapid and efficient method for the preparative purification of organic compounds. orgsyn.org For the isolation of this compound, which is an organic amine, specific considerations are necessary due to the basic nature of the nitrogen atom. Basic compounds like this can interact strongly with the acidic silanol (B1196071) groups on the surface of standard silica (B1680970) gel, leading to poor separation and tailing peaks. wfu.edu
To mitigate these issues, a common strategy is to modify the mobile phase. A typical mobile phase for the purification of such alkaloids might consist of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent such as ethyl acetate (B1210297) or methanol. biotage.comub.edu Crucially, a small amount of a competing amine, such as triethylamine (B128534) (typically 0.1-1%), is often added to the eluent. biotage.comreddit.com The triethylamine serves to neutralize the acidic sites on the silica gel, thereby improving the elution profile and recovery of the target amine. Alternatively, an amine-functionalized silica gel can be used as the stationary phase, which can simplify the mobile phase composition and improve the separation of basic compounds. wfu.edu The progress of the purification is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. mdpi.com
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a widely utilized, simple, and rapid analytical technique for the separation and identification of compounds. In the context of analyzing isoquinoline (B145761) alkaloids, a class to which this compound belongs, TLC serves as a crucial tool for monitoring reaction progress, assessing purity, and preliminary identification. globalresearchonline.net The separation on a TLC plate is based on the principle of differential partitioning of the analyte between a solid stationary phase (typically silica gel or alumina) and a liquid mobile phase. operachem.com The retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification. libretexts.org
For the analysis of alkaloids, silica gel is the most commonly used stationary phase. researchgate.netresearchgate.net Due to the basic nature of these compounds, tailing of spots can be an issue. To mitigate this, mobile phases are often modified with a small amount of a basic additive, such as ammonia (B1221849) or triethylamine, to improve spot symmetry and achieve better separation. stackexchange.comoup.com Alternatively, reversed-phase TLC plates, such as C18-bonded silica, can be employed with aqueous-organic mobile phases. researchgate.net
Visualization of the separated compounds on the TLC plate is typically achieved under UV light (254 nm), especially for compounds with a chromophore, or by using specific staining reagents. nih.gov A common visualization reagent for alkaloids is Dragendorff's reagent, which produces characteristic orange or brown spots with nitrogen-containing compounds. stackexchange.comnih.gov
The selection of the mobile phase is critical for achieving good separation. The polarity of the solvent system is adjusted based on the polarity of the compounds of interest. libretexts.org For isoquinoline alkaloids, a variety of solvent systems have been reported, generally consisting of a mixture of a nonpolar solvent with a more polar solvent, and often a basic modifier.
Below is a table summarizing various TLC systems that have been successfully employed for the separation of different classes of isoquinoline alkaloids. These systems can serve as a starting point for developing a specific TLC method for this compound.
| Alkaloid Class | Stationary Phase | Mobile Phase (v/v) | Detection Method | Reference |
|---|---|---|---|---|
| Benzylisoquinoline Alkaloids | Silica Gel | Chloroform / Methanol / Diethylamine / Ammonium (B1175870) Hydroxide (8:2:2:0.5) | Not Specified | researchgate.net |
| Aporphine Alkaloids | Silica Gel | Cyclohexane / Ethyl Acetate (3:2) | Not Specified | researchgate.net |
| Protoberberine and Protopine Alkaloids | Silica Gel | Ethyl Acetate / Methyl Acetate / Methanol / Water (27:23:6:5) | Not Specified | researchgate.net |
| General Isoquinoline Alkaloids | Cyanopropyl-silica | Methanol / Water / Ammonia | Densitometry | researchgate.net |
| Tetrahydroisoquinoline Alkaloids | Silica Gel GF254 | Not Specified | UV light (254 nm), Dragendorff's reagent | nih.gov |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Selectivity
Density Functional Theory (DFT) has become an invaluable tool for investigating the mechanisms of chemical reactions involving the tetrahydroisoquinoline scaffold. While specific DFT studies on the synthesis of 1,2,3,4-tetrahydrobenzo[h]isoquinoline are not extensively documented in readily available literature, the principles are well-established through studies of core synthesis methods like the Pictet-Spengler and Bischler-Napieralski reactions. researchgate.netresearchgate.netnih.gov
DFT calculations allow for the detailed exploration of reaction pathways, including the identification of transition states and intermediates. researchgate.net For instance, in the Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone, DFT can be used to model the energies of the proposed intermediates, such as the initial iminium ion and subsequent spirocyclic species. researchgate.netresearchgate.net These calculations help to clarify the role of catalysts, such as Brønsted or Lewis acids, in lowering the activation energy of the cyclization step. nih.gov
Similarly, for the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamide, DFT studies can elucidate the mechanism of the dehydrating agent (e.g., phosphorus oxychloride) and model the energetics of the cyclization to form the dihydroisoquinoline intermediate. researchgate.netorganicreactions.org Computational investigations have been used to compare competing reaction pathways, such as the Bischler-Napieralski versus the Robinson-Gabriel reaction, explaining the observed product selectivity based on the calculated activation Gibbs free energies of the different routes. researchgate.net By understanding the electronic properties of reactants and the energy profiles of possible reaction channels, DFT provides crucial insights into achieving desired regioselectivity and stereoselectivity in the synthesis of complex tetrahydroisoquinoline derivatives.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely applied in drug design to understand how derivatives of a core scaffold, such as 1,2,3,4-tetrahydroisoquinoline (B50084), interact with biological targets. These studies are crucial for rationalizing the structure-activity relationships (SAR) of a series of compounds and for designing new, more potent analogs.
Derivatives of the 1,2,3,4-tetrahydroisoquinoline nucleus have been the subject of numerous molecular docking studies to investigate their potential as therapeutic agents. For example, docking simulations have been employed to explore the binding of these analogs into the non-nucleoside inhibitor binding pocket of HIV-1 reverse transcriptase. Such studies can reveal key hydrogen bonding and hydrophobic interactions that contribute to inhibitory activity and help explain why certain analogs are more potent than others.
In the context of cancer research, docking studies have been used to investigate the interactions of tetrahydroisoquinoline derivatives with targets like the vascular endothelial growth factor (VEGF) receptor. These simulations can identify crucial interactions, such as hydrogen bonds between the ligand and specific amino acid residues like GLU 885 and THR 74 in the receptor's active site, which are hypothesized to be essential for binding affinity and biological activity. Similarly, docking has been used to predict the binding modes of novel isoquinoline (B145761) derivatives in the active site of enzymes like cyclooxygenase-2 (COX-2), providing a basis to rationalize their anti-inflammatory activity. researchgate.net
The insights gained from these docking studies guide the modification of the tetrahydroisoquinoline scaffold to enhance binding affinity and selectivity for a desired biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For series of 1,2,3,4-tetrahydroisoquinoline derivatives, QSAR studies are instrumental in identifying the key physicochemical properties and structural features (descriptors) that govern their therapeutic effects.
QSAR analyses have been successfully applied to understand the tumor-specificity of 1,2,3,4-tetrahydroisoquinoline derivatives. In these studies, various chemical descriptors are calculated using quantum chemical methods, and their correlation with biological activity (such as cytotoxicity against cancer cells versus normal cells) is analyzed. Descriptors found to be important can include:
Topological descriptors: Related to the connectivity of atoms in the molecule.
Electronic descriptors: Such as dipole moment and orbital energies (HOMO/LUMO).
Spatial descriptors: Including molecular weight, surface area, and volume.
One study investigating the tumor-specificity of 38 different 1,2,3,4-tetrahydroisoquinoline derivatives found that the water-accessible surface area showed a high correlation with tumor specificity. This suggests that the size and shape of the molecule are critical for its selective action. Such models, often developed using linear regression or more advanced techniques like artificial neural networks, can predict the activity of newly designed compounds before their synthesis, thus saving time and resources.
Prediction of Physicochemical Descriptors
The prediction of physicochemical descriptors is a cornerstone of modern drug discovery, providing essential information about a molecule's potential pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). For the this compound scaffold, computational methods can quickly estimate several key properties. While experimental data for the specific fused ring system is sparse, properties can be calculated for the parent 1,2,3,4-tetrahydroisoquinoline structure, which serves as a foundational model.
These descriptors are critical for assessing the "drug-likeness" of a compound. For example, Lipinski's Rule of Five provides a set of guidelines for oral bioavailability based on properties like LogP, molecular weight, and the number of hydrogen bond donors and acceptors. nih.gov Computational tools can generate these values for virtual libraries of derivatives, allowing for the early-stage filtering of compounds that are unlikely to have favorable pharmacokinetic properties. nih.govnih.gov
| Descriptor | Predicted Value (for 1,2,3,4-Tetrahydroisoquinoline) | Significance in Drug Discovery |
|---|---|---|
| Molecular Weight | 133.19 g/mol | Influences absorption and distribution; typically <500 for oral drugs. |
| XLogP3 | 1.6 | Measures lipophilicity, affecting solubility and membrane permeability. |
| Hydrogen Bond Donor Count | 1 | Influences solubility and binding to targets; typically <5 for oral drugs. |
| Hydrogen Bond Acceptor Count | 1 | Influences solubility and binding to targets; typically <10 for oral drugs. |
| Topological Polar Surface Area (TPSA) | 12.0 Ų | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
Data sourced from PubChem CID 7046 for the parent compound 1,2,3,4-Tetrahydroisoquinoline. nih.gov
Quantum Chemical Analysis of Chiral Recognition
Many biologically active 1,2,3,4-tetrahydroisoquinoline derivatives are chiral, with the stereocenter often located at the C1 position. rsc.org Since enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles, understanding the mechanisms of chiral recognition is of paramount importance. Quantum chemical calculations, often in conjunction with experimental techniques like capillary electrophoresis (CE) and NMR spectroscopy, provide atomic-level insights into how chiral selectors differentiate between enantiomers.
These computational studies can model the non-covalent interactions between the individual enantiomers of a tetrahydroisoquinoline derivative and a chiral selector, such as a cyclodextrin (B1172386). nih.gov By calculating the binding energies and geometries of the diastereomeric complexes formed, researchers can identify the key interactions responsible for enantioseparation. These interactions may include:
Hydrogen bonding
Hydrophobic interactions (inclusion complexation)
Dipole-dipole interactions
Steric hindrance
For example, computational modeling can show how one enantiomer fits more snugly into the hydrophobic cavity of a cyclodextrin or forms more stable hydrogen bonds with its hydroxyl groups, leading to a stronger binding affinity and, consequently, separation from the other enantiomer during chromatography or electrophoresis. nih.gov These theoretical analyses are crucial for the rational design of new chiral separation methods and for understanding the stereospecific interactions that often govern a drug's activity at its biological target.
Strategic Approaches in Medicinal Chemistry Research Utilizing 1,2,3,4 Tetrahydrobenzo H Isoquinoline
Design and Development of Novel Bioactive Agents
The design of new therapeutic agents based on the 1,2,3,4-tetrahydrobenzo[h]isoquinoline scaffold begins with its recognition as a structurally intriguing framework. nih.gov Isoquinoline-based structures are known to possess a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govnih.gov The development process for novel agents based on the this compound core typically involves several key stages:
Scaffold Synthesis: The initial challenge lies in the synthesis of the core structure. Synthetic routes such as the Bischler–Napieralski reaction are common for creating isoquinoline-type ring systems and can be adapted for this more complex scaffold. mdpi.com For example, a synthetic pathway might involve a nucleophilic substitution followed by a Bischler–Napieralski cyclization to construct the tricyclic compound, which can then be further modified. mdpi.com Academic research has documented the synthesis of derivatives such as this compound-3-carboxylic acid, indicating the feasibility of producing libraries of related compounds for screening. bris.ac.uk
Target Identification and Screening: Once synthetic routes are established, the scaffold and its derivatives are tested against various biological targets. Given the broad activities of related benzoquinoline structures, these targets may include bacterial enzymes, fungal pathways, or human kinases. nih.gov High-throughput screening campaigns can identify initial "hits"—compounds that show activity against a specific biological target.
Hit-to-Lead Generation: An initial hit is often not potent or selective enough for therapeutic use. The next phase involves synthesizing a focused library of analogues to explore the preliminary structure-activity relationship (SAR). Modifications might be made at various positions on the this compound ring system to understand which substitutions are critical for biological activity. This process aims to develop a "lead compound" with improved potency and more favorable drug-like properties.
Scaffold Hopping and Bioisosteric Replacement Strategies
Once a lead compound is identified, medicinal chemists employ various strategies to further refine its properties. Scaffold hopping and bioisosteric replacement are powerful techniques used to discover novel, structurally distinct compounds that retain the desired biological activity while improving on other characteristics. uniroma1.it
Scaffold Hopping: This strategy involves replacing the central core of a molecule—in this case, the this compound framework—with a structurally different scaffold that maintains the original orientation of key binding groups. uniroma1.itnih.gov The goal is to identify new chemical series that may offer advantages such as:
Improved pharmacokinetic properties (absorption, distribution, metabolism, and excretion).
Reduced off-target toxicity.
Novel intellectual property. uniroma1.it
For example, if a this compound derivative shows promising activity but suffers from poor metabolic stability, a chemist might replace the core with a different rigid heterocyclic system to block the metabolic soft spot. researchgate.net This approach has been successfully used in the development of inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR), where an isoquinolin-1(2H)-one scaffold was proposed as a novel core based on scaffold hopping. nih.gov
Bioisosteric Replacement: This technique involves the substitution of one atom or group with another that has similar physical or chemical properties, with the goal of enhancing a desired property without significantly altering the compound's interaction with its biological target. rsc.org For a substituted this compound, bioisosteric replacements can be used to fine-tune potency, selectivity, or metabolic properties. For instance, a metabolically labile methoxy (B1213986) group on one of the aromatic rings could be replaced with a more stable fluorine or trifluoromethyl group. Similarly, a phenyl ring could be replaced by a pyridyl substituent to increase robustness towards oxidation or improve solubility. researchgate.net
Optimization of Potency and Selectivity
The optimization phase is a critical part of drug discovery that aims to maximize the therapeutic effect while minimizing side effects. For agents derived from the this compound scaffold, this involves systematically modifying the lead compound to enhance its potency against the intended target and its selectivity over other related targets.
This process is guided by the Structure-Activity Relationship (SAR), which describes how changes in a molecule's structure affect its biological activity. nih.gov By creating and testing a series of analogues, researchers can build a detailed understanding of the SAR. For the related, simpler tetrahydroisoquinoline scaffold, this strategy has been used to develop potent and selective antagonists of the TRPM8 ion channel and inhibitors of Rho kinase (ROCK). nih.govnih.gov
For example, in the development of ROCK inhibitors, a series of tetrahydroisoquinolines were synthesized and evaluated. nih.gov The lead compound from this series demonstrated subnanomolar potency in biochemical assays and excellent cellular potency. nih.gov A key to its success was its high selectivity; when tested against a panel of 442 different kinases, it had an off-target hit rate of only 1.6%. nih.gov This high degree of selectivity is crucial for minimizing potential side effects. A similar systematic approach would be applied to derivatives of this compound to achieve the desired potency and selectivity profile for a given therapeutic target.
Table 1: Illustrative Data on Potency and Selectivity Optimization for Tetrahydroisoquinoline-based ROCK Inhibitors
(Note: This data is from a related scaffold and is presented to illustrate the optimization process.)
| Compound | ROCK-II IC₅₀ (nM) | Cell-Based Potency IC₅₀ (nM) | Kinase Selectivity (% Off-Target Hits) |
| Lead Compound (35) | < 1 | 51 | 1.6% (out of 442 kinases) |
| Analogue A | 15 | 250 | Not Reported |
| Analogue B | 5 | 110 | Not Reported |
Data sourced from a study on Rho Kinase inhibitors based on the tetrahydroisoquinoline scaffold. nih.gov
Exploration of this compound as a Privileged Scaffold for Drug Discovery
A "privileged scaffold" is a molecular framework that is capable of binding to multiple, distinct biological targets. nih.govrsc.org Isoquinoline (B145761) and its derivatives are widely considered to be privileged structures in medicinal chemistry due to their frequent appearance in a wide range of pharmacologically active compounds. nih.govrsc.org
The this compound framework can be considered an extension of this concept. Its key features as a privileged scaffold include:
Structural Rigidity: The fused ring system is conformationally constrained, which reduces the entropic penalty upon binding to a target and allows for a more precise presentation of functional groups.
Three-Dimensional Diversity: The scaffold provides multiple vectors for substitution, allowing chemists to project functional groups into different regions of three-dimensional space to optimize interactions with a target's binding site.
Synthetic Accessibility: While complex, established synthetic methodologies for isoquinolines can be adapted to produce a variety of derivatives for screening and optimization. nih.govmdpi.com
The broad biological activities reported for the general class of benzo-fused quinolines—spanning from antibacterial to anticancer—further support the potential of the this compound core as a privileged scaffold for the design and development of new therapeutic agents. nih.gov
Future Research Directions and Emerging Trends
Development of Highly Selective Analogs with Reduced Off-Target Effects
A primary objective in the evolution of 1,2,3,4-tetrahydroisoquinoline-based therapeutics is the enhancement of target selectivity to minimize off-target effects and improve safety profiles. nih.gov Structure-activity relationship (SAR) studies are crucial in guiding the rational design of new analogs with improved selectivity. rsc.orgnih.gov
For instance, research into M2 muscarinic receptor antagonists has shown that the fusion of a benzene (B151609) ring to the piperidine (B6355638) moiety and the length of the alkyl linker chain are critical for high M2 affinity and selectivity over M3 receptors. nih.gov Similarly, in the development of D1 dopamine (B1211576) antagonists, the nature and position of substituents on the phenyl ring, such as halo and hydroxy groups, significantly influence binding affinity and selectivity. nih.govpsu.edu Specifically, 6-halo-substituted 1-phenyltetrahydroisoquinolines demonstrated favorable D1 binding affinity. nih.govpsu.edu
The development of selective antagonists for the orexin (B13118510) 1 (OX₁) receptor, implicated in addiction and reward processes, has also benefited from detailed SAR studies. nih.gov These studies revealed a preference for electron-deficient substituents at the 7-position and identified pyridylmethyl groups as optimal at the acetamide (B32628) position for enhancing potency and selectivity. nih.gov However, challenges remain, as exemplified by a study where a compound with promising selectivity for norepinephrine (B1679862) transporter (NET) and dopamine transporter (DAT) also showed moderate inhibition of CYP2D6, indicating potential for drug-drug interactions. nih.gov
Future efforts will likely focus on fine-tuning these structural features to develop analogs with exquisite selectivity for their intended targets, thereby reducing the likelihood of adverse effects.
Application of Advanced Synthetic Methodologies for Complex Derivatives
The synthesis of structurally diverse and complex 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives is fundamental to exploring their full therapeutic potential. While classical methods like the Pictet-Spengler and Bischler-Napieralski reactions remain valuable, modern synthetic chemistry offers a toolkit of advanced methodologies to access novel chemical space. nih.govnih.govorganic-chemistry.org
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating these classical reactions, enabling the rapid generation of libraries of substituted dihydroisoquinolines and tetrahydroisoquinolines. organic-chemistry.orgorganic-chemistry.org Domino reactions, also known as tandem or cascade reactions, provide an efficient and atom-economical approach to constructing complex heterocyclic systems in a single operation from simple starting materials. researchgate.netnih.gov These methods are particularly valuable for creating previously inaccessible substitution patterns. nih.gov
Furthermore, there is a growing interest in the synthesis of fluorinated 1,2,3,4-tetrahydroisoquinoline derivatives. The introduction of fluorine atoms can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability and binding affinity. thieme.de Researchers are actively developing novel synthetic routes to access these fluorinated analogs. thieme.de Other innovative approaches include the use of multicomponent reactions and the development of novel catalytic systems to achieve high yields and stereoselectivity. researchgate.netijstr.orgnih.gov The application of these advanced synthetic strategies will be instrumental in the creation of next-generation 1,2,3,4-tetrahydrobenzo[h]isoquinoline derivatives with enhanced therapeutic properties.
Deepening Understanding of Molecular Mechanisms via Integrated Experimental and Computational Studies
A comprehensive understanding of the molecular mechanisms underlying the biological activity of this compound derivatives is essential for rational drug design. The integration of experimental techniques with computational modeling provides a powerful synergy for elucidating these mechanisms at the atomic level. nih.govpsu.edu
Molecular modeling and conformational analysis have been instrumental in refining pharmacophore models for specific targets, such as the D1 dopamine antagonist binding site. nih.govpsu.edu These computational approaches, combined with quantitative structure-activity relationship (QSAR) studies, help to identify the key structural features responsible for potent and selective binding. nih.gov Molecular docking simulations are also employed to predict the binding modes of novel analogs within the active sites of their target proteins, providing insights that can guide further synthetic efforts. nih.govnih.gov
For example, in the development of Bcl-2/Mcl-1 inhibitors, molecular docking was used to understand the interactions between the tetrahydroisoquinoline-3-carboxylic acid scaffold and the protein targets. nih.gov These computational predictions are then validated through experimental assays, such as fluorescence polarization assays to determine binding affinities and cellular assays to measure functional activity. nih.gov This iterative cycle of design, synthesis, biological evaluation, and computational analysis is crucial for deepening our understanding of the molecular determinants of activity and for the development of more effective therapeutic agents.
Exploring Novel Biological Targets and Therapeutic Areas
The versatile 1,2,3,4-tetrahydroisoquinoline scaffold has demonstrated a broad spectrum of biological activities, suggesting its potential to modulate a wide range of biological targets and address numerous therapeutic areas. nih.govrsc.orgnuph.edu.uaresearchgate.net While its role in neurodegenerative disorders and as a component of antimicrobial and anti-inflammatory agents is established, emerging research is uncovering novel applications. nih.govresearchgate.net
One of the most promising new frontiers is oncology. nih.gov Derivatives of 1,2,3,4-tetrahydroisoquinoline are being investigated as potent anticancer agents targeting various molecular pathways. nih.govnih.gov For instance, certain analogs have been developed as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, which are key players in cancer cell survival. nih.gov Others have shown significant activity against colon cancer cell lines by inhibiting KRas and have demonstrated anti-angiogenesis properties. nih.gov The NF-κB signaling pathway, crucial for cancer cell proliferation and survival, has also been identified as a target for this class of compounds. nuph.edu.ua
Beyond cancer, researchers are exploring the potential of these compounds as antiviral agents, including against influenza and HIV. nih.gov The discovery that certain derivatives can inhibit the PA endonuclease of the influenza virus highlights a novel mechanism of action. nih.gov Furthermore, their activity as CXCR4 antagonists suggests potential applications in HIV treatment and other diseases involving this receptor. nuph.edu.ua The continued exploration of new biological targets will undoubtedly expand the therapeutic landscape for this compound derivatives.
Q & A
Basic Research Questions
Q. What are common synthetic methodologies for 1,2,3,4-tetrahydrobenzo[h]isoquinoline derivatives?
- Methodological Answer : Classic routes include Pictet-Spengler cyclization, Bischler-Napieralski reactions, and reductive amination. For example, microwave-assisted synthesis reduces reaction times (e.g., from hours to minutes) while improving yields (>80%) and purity. This "green" approach minimizes side products by enhancing reaction homogeneity and energy efficiency .
- Key Considerations : Optimize solvent choice (e.g., 1,2-dimethoxyethane for Suzuki couplings) and catalyst systems (e.g., Pd(OAc)₂/PPh₃ for arylations). Validate purity via HPLC or GC-MS .
Q. How can researchers evaluate the anti-proliferative activity of this compound derivatives in vivo?
- Methodological Answer : Use murine models (e.g., dimethylhydrazine-induced colorectal cancer). Administer compounds intraperitoneally at 10–50 mg/kg/day for 4–6 weeks. Monitor tumor suppression via histopathology and biomarkers (e.g., Ki-67 for proliferation). Compare results to controls (e.g., 5-fluorouracil) and validate statistical significance (p < 0.05) .
- Key Considerations : Adjust dosing based on bioavailability studies and toxicity profiles (e.g., liver enzyme assays).
Q. What techniques are critical for characterizing stereochemistry in this compound derivatives?
- Methodological Answer : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IA/IB) and polarimetric analysis. For diastereomers, employ NOESY NMR to confirm spatial arrangements (e.g., cis/trans ring junctions). Computational methods (e.g., DFT) can predict stability of stereoisomers .
- Key Considerations : Cross-validate with X-ray crystallography for absolute configuration determination .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound alkaloids be optimized for natural product libraries?
- Methodological Answer : Utilize asymmetric catalysis (e.g., chiral Brønsted acids) in Pictet-Spengler reactions. For example, (+)-dysoxyline is synthesized in three steps from terminal alkynes and 6,7-dimethoxy-THIQ, achieving >95% ee via kinetic resolution. Monitor enantiomeric excess via chiral GC .
- Key Considerations : Screen catalysts (e.g., Jacobsen’s thiourea) and reaction conditions (e.g., low temperature for kinetic control) .
Q. What computational strategies predict the inhibitory potency of this compound derivatives against enzymes like PNMT?
- Methodological Answer : Perform molecular docking (AutoDock Vina) with PNMT crystal structures (PDB: 2AN4). Key interactions include hydrophobic contacts with Val53, Met258, and Val272. Validate predictions with in vitro Kᵢ assays (e.g., THBQ: Kᵢ = 0.49 µM vs. THIQ: Kᵢ = 5.8 µM) .
- Key Considerations : Use MD simulations (>100 ns) to assess binding stability and water-mediated interactions .
Q. How can substituent modifications enhance multi-target activity (e.g., triple reuptake inhibition) in this compound scaffolds?
- Methodological Answer : Introduce bicyclic heteroaryl groups (e.g., quinolin-4-yl) at position 4 via Suzuki-Miyaura coupling. For example, 4-bicyclic-THIQ derivatives show nM-level inhibition of serotonin/norepinephrine/dopamine transporters. Optimize logP (2.5–3.5) for BBB penetration .
- Key Considerations : Balance lipophilicity and polar surface area (<60 Ų) to avoid P-gp efflux .
Q. What mechanisms underlie the bioreductive activation of nitro-substituted this compound derivatives by NQO1?
- Methodological Answer : Design 2-nitroaryl-THIQ derivatives (e.g., compound 10) as NQO1 substrates. Reductive activation generates cytotoxic quinone methides, monitored via LC-MS. Compare enzymatic rates (kcat/Kₘ) with control substrates (e.g., β-lapachone) .
- Key Considerations : Validate selectivity using NQO1-knockout cell lines and inhibitor dicoumarol .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported CAS numbers for this compound derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
